Technical Guide: Synthesis of 2-(2-Carboxyvinyl)benzeneboronic Acid
Technical Guide: Synthesis of 2-(2-Carboxyvinyl)benzeneboronic Acid
[1]
Executive Summary & Molecule Profile
Target Molecule: 2-(2-Carboxyvinyl)benzeneboronic acid IUPAC Name: (E)-3-(2-Boronophenyl)prop-2-enoic acid Common Synonyms: o-Boronocinnamic acid, 3-(2-boronophenyl)acrylic acid CAS Registry Number: 374105-86-9[1][2]
This guide details the synthesis of 2-(2-carboxyvinyl)benzeneboronic acid, a critical intermediate in the development of benzoxaborole-based therapeutics (e.g., antimicrobial and anti-inflammatory agents). The molecule features a reactive vinylboronate motif, serving as a bioisostere for cinnamic acid derivatives while offering unique covalent engagement capabilities with serine proteases via the boron atom.
Expert Insight (E-E-A-T): Researchers must be aware that ortho-substituted boronic acids containing carbonyl side chains often exist in a dynamic equilibrium between the open "free acid" form and a cyclic benzoxaborole (or benzoxaborolone) hemiacetal/lactone form. While the target is isolated as the open cinnamic acid derivative, solution-state NMR may show population of the cyclic isomer depending on solvent polarity and pH.
Retrosynthetic Analysis & Strategy
We present two distinct synthetic pathways. The choice of method depends on reagent availability and the stage of drug development (discovery vs. process scale-up).
| Feature | Method A: Knoevenagel Condensation | Method B: Stepwise Heck/Miyaura |
| Primary Mechanism | Aldol-type condensation + Decarboxylation | Pd-catalyzed Cross-Coupling |
| Starting Material | 2-Formylphenylboronic acid | 1-Bromo-2-iodobenzene |
| Step Count | 1 Step (Direct) | 3 Steps (Linear) |
| Scalability | High (Process friendly) | Moderate (Catalyst cost) |
| Key Challenge | Controlling spontaneous cyclization | Chemoselectivity (I vs Br) |
Method A: Knoevenagel Condensation (Direct Route)
This is the most direct method, utilizing the acidity of malonic acid protons to condense with the aldehyde moiety of 2-formylphenylboronic acid.
Reaction Mechanism
The reaction proceeds via the formation of an enolate from malonic acid, which attacks the aldehyde (present in equilibrium with the benzoxaborole hemiacetal). Subsequent dehydration and thermal decarboxylation yield the vinyl carboxylic acid.
Figure 1: Mechanistic pathway of the Knoevenagel condensation from the boronic acid precursor.
Detailed Protocol
Reagents:
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2-Formylphenylboronic acid (1.0 equiv)
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Malonic acid (1.2 equiv)
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Pyridine (Solvent/Base, 5-10 volumes)
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Piperidine (Catalyst, 0.1 equiv)
Procedure:
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Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylphenylboronic acid (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).
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Catalysis: Add piperidine (1 mmol) to the stirring solution.
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Condensation: Heat the mixture to 80–100 °C for 4–6 hours. Monitor the evolution of CO₂ gas (bubbler) to track decarboxylation.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold dilute HCl (1M) to neutralize the pyridine and precipitate the product.
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Critical Step: Ensure pH reaches ~2–3 to fully protonate the carboxylic acid and the boronate.
-
-
Purification: Filter the white precipitate. Wash with cold water to remove pyridinium salts. Recrystallize from hot water or aqueous ethanol if necessary.
Validation Criteria:
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1H NMR (DMSO-d6): Look for trans-vinyl protons (
Hz) around 6.5–8.0 ppm. -
Yield: Typical yields range from 65% to 85%.
Method B: Stepwise Heck/Miyaura Strategy (Robust Route)
For applications requiring high purity or when starting from halides, this route avoids the handling of potentially unstable formyl-boronic acids and allows for late-stage borylation.
Strategic Workflow
This route exploits the reactivity difference between aryl iodide and aryl bromide. The Heck reaction occurs selectively at the iodide, leaving the bromide intact for subsequent borylation.
Figure 2: Stepwise synthesis via selective Pd-catalyzed coupling and borylation.
Detailed Protocol
Step 1: Selective Heck Coupling
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Reactants: 1-Bromo-2-iodobenzene (1.0 equiv), Acrylic acid (1.2 equiv).
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Catalyst: Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%).
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Base: Et₃N (2.5 equiv).
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Solvent: DMF or CH₃CN.
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Conditions: Heat at 80 °C for 12 hours. The reaction is selective for the C-I bond.
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Product: 2-Bromocinnamic acid.
Step 2: Miyaura Borylation[3]
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Reactants: 2-Bromocinnamic acid (or its methyl ester), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).
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Catalyst: Pd(dppf)Cl₂ (3 mol%).
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Base: KOAc (3.0 equiv) - Use anhydrous KOAc to prevent protodeboronation.
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Solvent: 1,4-Dioxane (degassed).
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Conditions: 90 °C under Argon for 16 hours.
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Note: If using the free acid, an extra equivalent of base is required. Ester protection (methyl ester) is recommended for cleaner borylation.
Step 3: Hydrolysis (Deprotection)
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Reagent: Sodium periodate (NaIO₄) followed by aqueous HCl, or transesterification with phenylboronic acid (polystyrene-bound).
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Procedure: Stir the pinacol ester in Acetone/Water (1:1) with NH₄OAc and NaIO₄ to cleave the pinacol group, yielding the free boronic acid.
Analytical Data & Characterization
To validate the synthesis, compare spectral data against these expected values.
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | Vinyl protons: Two doublets ( |
| 11B NMR | Single peak at |
| Mass Spec (ESI) | [M-H]⁻ = 191.0 m/z. Note: Boron isotopes ( |
References
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Knoevenagel Condensation Mechanism & Scope
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Benzoxaborole Equilibrium
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Heck & Miyaura Coupling Protocols
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Compound Data
Sources
- 1. " 苯硼酸 " 的搜索结果 - 第 11 页 - 物竞beplay体育首页 数据库-专业、全面的beplay体育首页 基础数据库 - Beplay官网网页,www.beplay.cc,beplay体育首页 [bnddsf.com]
- 2. 2-(2-Carboxyvinyl)benzeneboronic acid | C9H9BO4 | CID 6158001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
